molecular formula C8H7BrO3S B14167509 2-(4-Bromophenyl)sulfinylacetic acid CAS No. 3996-48-3

2-(4-Bromophenyl)sulfinylacetic acid

Cat. No.: B14167509
CAS No.: 3996-48-3
M. Wt: 263.11 g/mol
InChI Key: DETVCIDATZVWRX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)sulfinylacetic acid is an organosulfur compound featuring a sulfinyl group (S=O) attached to a 4-bromophenyl moiety and an acetic acid backbone. The bromine atom at the para position enhances lipophilicity and may affect binding interactions in biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)sulfinylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVCIDATZVWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-48-3
Record name NSC125384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)sulfinylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(4-Bromophenyl)sulfinylacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.

    Automated Sulfinylation: Employing automated systems for the sulfinylation step to maintain precise control over reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)sulfinylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)sulfonylacetic acid.

    Reduction: 2-(4-Bromophenyl)thioacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues by Functional Group

Sulfonamide Derivatives
  • 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate Structure: Contains a sulfonamide (SO₂NH) group instead of sulfinyl (S=O). Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine . Properties:
  • Molecular weight: 388.23 g/mol (monohydrate) .
  • Crystal packing stabilized by N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds .
  • Applications: Acts as a ligand in metal complexation and exhibits biological activity .

  • 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid

    • Structure : Chlorine replaces bromine at the para position.
    • Comparison : The chloro analog shares similar hydrogen-bonding interactions but differs in halogen electronegativity and steric effects .
Sulfanyl and Sulfinyl Derivatives
  • (4-Bromo-2-methyl-phenyl)sulfanylacetic acid
    • Structure : Features a sulfanyl (S–) group and a methyl substituent on the phenyl ring.
    • Properties :
  • Safety data highlight hazards under GHS classifications .
  • The sulfanyl group is less oxidized than sulfinyl, affecting reactivity and stability.

  • (4-Bromophenyl) 2-(2-nitrophenyl)sulfinylacetate

    • Structure : Ester derivative with a nitro group on the adjacent phenyl ring.
    • Comparison : The ester form reduces acidity compared to the free acetic acid, altering solubility and bioavailability .
Acetamide Derivatives
  • 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic Acid
    • Structure : Incorporates an acetamide group (NHCOCH₂) instead of sulfinyl.
    • Properties :
  • Molecular weight: 348 g/mol .

Comparative Data Table

Compound Name Functional Group Halogen Molecular Weight (g/mol) Key Properties/Applications References
2-(4-Bromophenyl)sulfinylacetic acid Sulfinyl (S=O) Br Not provided High polarity, potential chiral centers
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid Sulfonamide (SO₂NH) Br 388.23 Ligand properties, hydrogen bonding
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamide Cl ~372.68 (estimated) Similar to bromo analog, lower MW
(4-Bromo-2-methyl-phenyl)sulfanylacetic acid Sulfanyl (S–) Br Not provided Less oxidized, GHS-regulated safety
2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic Acid Acetamide Br 348 Antimicrobial screening candidate

Physical and Chemical Properties

  • Crystallography : Sulfonamide derivatives (e.g., ) crystallize in orthorhombic systems (space group P2₁2₁2₁) with distinct hydrogen-bonding networks . Sulfinyl groups may introduce chirality, affecting crystal packing.
  • Acidity : The sulfinyl group increases acidity compared to sulfanyl but less than sulfonamide due to intermediate oxidation state.

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